Metoprolol tartrate

Description

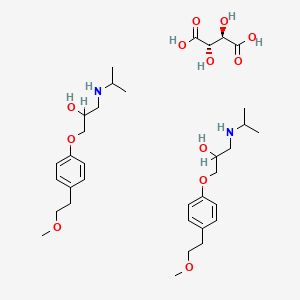

Propriétés

IUPAC Name |

(2R,3S)-2,3-dihydroxybutanedioic acid;1-[4-(2-methoxyethyl)phenoxy]-3-(propan-2-ylamino)propan-2-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C15H25NO3.C4H6O6/c2*1-12(2)16-10-14(17)11-19-15-6-4-13(5-7-15)8-9-18-3;5-1(3(7)8)2(6)4(9)10/h2*4-7,12,14,16-17H,8-11H2,1-3H3;1-2,5-6H,(H,7,8)(H,9,10)/t;;1-,2+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGULWPYYGQCFMP-NPHUUBOGSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NCC(COC1=CC=C(C=C1)CCOC)O.CC(C)NCC(COC1=CC=C(C=C1)CCOC)O.C(C(C(=O)O)O)(C(=O)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)NCC(COC1=CC=C(C=C1)CCOC)O.CC(C)NCC(COC1=CC=C(C=C1)CCOC)O.[C@@H]([C@@H](C(=O)O)O)(C(=O)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H56N2O12 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

684.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56392-17-7 |

Source

|

| Record name | Metoprolol tartrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.663 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Precise Dance: A Technical Guide to Metoprolol Tartrate's Interaction with Cardiac Beta-1 Adrenergic Receptors

For Researchers, Scientists, and Drug Development Professionals

Metoprolol (B1676517) tartrate, a cornerstone in cardiovascular therapy, exerts its primary therapeutic effects through a highly selective and competitive interaction with beta-1 (β1) adrenergic receptors in the heart.[[“]][2][3] This in-depth technical guide elucidates the molecular mechanisms underpinning this interaction, presenting quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways and experimental workflows.

Molecular Mechanism of Action: Competitive Antagonism and Inverse Agonism

Metoprolol is a beta-1 selective (cardioselective) adrenergic receptor antagonist.[2][4] Its mechanism of action is primarily characterized by competitive antagonism at the β1-adrenergic receptor.[2][5] In the presence of endogenous catecholamines such as norepinephrine (B1679862) and epinephrine, metoprolol competes for the same binding site on the β1 receptor, thereby preventing the activation of the receptor and the subsequent downstream signaling cascade.[2][3] This blockade of catecholamine effects leads to a reduction in heart rate, myocardial contractility, and blood pressure.[3][6]

Interestingly, metoprolol also exhibits inverse agonist properties.[7][8] This means that even in the absence of an agonist, metoprolol can reduce the basal or constitutive activity of the β1-adrenergic receptor, leading to a decrease in baseline intracellular signaling.[7][9]

Signaling Pathway of the Cardiac Beta-1 Adrenergic Receptor

The β1-adrenergic receptor is a G-protein coupled receptor (GPCR) that, upon activation by an agonist, couples to a stimulatory G-protein (Gs).[10][11] This initiates a signaling cascade that ultimately increases intracellular cyclic adenosine (B11128) monophosphate (cAMP).[5][10]

Metoprolol's Competitive Antagonism and Inverse Agonism

Metoprolol's interaction with the β1-adrenergic receptor disrupts the normal signaling pathway.

Quantitative Data: Binding Affinity and Selectivity

The selectivity of metoprolol for β1 over β2-adrenergic receptors is a key determinant of its clinical efficacy and safety profile. This selectivity is quantified by comparing its binding affinity (Ki) for the two receptor subtypes. A lower Ki value indicates a higher binding affinity.

| Compound | Receptor Subtype | Species | pKi | Ki (nM) | Selectivity Ratio (β2-Ki / β1-Ki) | Reference |

| Metoprolol (S-enantiomer) | β1 | Guinea Pig | 7.73 ± 0.10 | ~1.86 | ~28 | [12][13] |

| β2 | Guinea Pig | 6.28 ± 0.06 | ~52.48 | [12][13] | ||

| Metoprolol (R-enantiomer) | β1 | Guinea Pig | 5.00 ± 0.06 | ~10,000 | ~3 | [12][13] |

| β2 | Guinea Pig | 4.52 ± 0.09 | ~30,200 | [12][13] | ||

| Metoprolol (racemic) | β1 | Human | 6.99 | 102 | ~30-40 | [[“]][14] |

| β2 | Human | - | - | [[“]] |

Note: pKi is the negative logarithm of the Ki value. Data is presented as mean ± S.D. where available.

Experimental Protocols

The quantitative data presented above are typically generated using radioligand binding assays and functional assays that measure downstream signaling events, such as cAMP accumulation.

Competitive Radioligand Binding Assay

This assay determines the affinity of a compound (e.g., metoprolol) for a receptor by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.

Objective: To determine the Ki of metoprolol for β1 and β2-adrenergic receptors.

Materials:

-

Cell membranes expressing human β1 or β2-adrenergic receptors.

-

Radioligand: [³H]-CGP 12177 (a non-selective beta-adrenergic antagonist).

-

Unlabeled metoprolol tartrate.

-

Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).

-

Scintillation fluid.

-

Glass fiber filters.

-

Filtration apparatus and scintillation counter.

Methodology:

-

Membrane Preparation: Homogenize cells or tissues expressing the target receptor in a lysis buffer and prepare a membrane fraction by differential centrifugation.[15]

-

Assay Setup: In a 96-well plate, add cell membranes, a fixed concentration of [³H]-CGP 12177, and varying concentrations of unlabeled metoprolol.[15]

-

Incubation: Incubate the plate at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to allow binding to reach equilibrium.[15]

-

Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.[15]

-

Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding of the radioligand against the concentration of metoprolol. The IC50 (the concentration of metoprolol that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression. The Ki is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[16][17]

Homogeneous Time-Resolved Fluorescence (HTRF) cAMP Assay

This is a competitive immunoassay to measure intracellular cAMP levels.

Objective: To quantify the effect of metoprolol on agonist-stimulated cAMP production.

Materials:

-

Cardiac cells or cell lines expressing β1-adrenergic receptors.

-

Isoproterenol (B85558) (a non-selective beta-adrenergic agonist).

-

Metoprolol tartrate.

-

HTRF cAMP assay kit (containing cAMP-d2 and anti-cAMP cryptate).

-

HTRF-compatible plate reader.

Methodology:

-

Cell Culture: Plate cells in a 384-well plate.

-

Compound Addition: Add varying concentrations of metoprolol to the cells and incubate.[18]

-

Agonist Stimulation: Add a fixed concentration of isoproterenol (e.g., EC80) to stimulate cAMP production and incubate for a specific time (e.g., 30 minutes).[18]

-

Lysis and Detection: Add the HTRF detection reagents (cAMP-d2 and anti-cAMP cryptate) to lyse the cells and initiate the competitive binding reaction.[18]

-

Measurement: After a final incubation period (e.g., 60 minutes), read the plate on an HTRF-compatible reader, measuring the fluorescence emission at two wavelengths (e.g., 665 nm and 620 nm).[18][19]

-

Data Analysis: The ratio of the two fluorescence signals is calculated and used to determine the concentration of cAMP. An IC50 value for metoprolol's inhibition of isoproterenol-stimulated cAMP production can be determined by non-linear regression.[18][20]

Conclusion

Metoprolol tartrate's therapeutic efficacy in cardiovascular diseases is rooted in its selective and competitive antagonism of cardiac β1-adrenergic receptors. Its additional property of inverse agonism further contributes to its ability to modulate cardiac function. The quantitative analysis of its binding affinity and the elucidation of its impact on downstream signaling pathways, through rigorous experimental protocols, are crucial for a comprehensive understanding of its pharmacological profile and for the development of future cardiovascular therapeutics.

References

- 1. consensus.app [consensus.app]

- 2. droracle.ai [droracle.ai]

- 3. Metoprolol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. accessdata.fda.gov [accessdata.fda.gov]

- 5. What is the mechanism of Metoprolol Succinate? [synapse.patsnap.com]

- 6. derangedphysiology.com [derangedphysiology.com]

- 7. A Systematic Review of Inverse Agonism at Adrenoceptor Subtypes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Changes in the in vitro pharmacodynamic properties of metoprolol in atria isolated from spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Inverse agonist activity of beta-adrenergic antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Beta-1 (Adrenergic) Receptors Mnemonic for USMLE [pixorize.com]

- 12. The beta 1- and beta 2-adrenoceptor affinity and beta 1-blocking potency of S- and R-metoprolol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. The β1 and β2‐adrenoceptor affinity and β1‐blocking potency of S‐ and R‐metoprolol | Semantic Scholar [semanticscholar.org]

- 14. metoprolol | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 15. giffordbioscience.com [giffordbioscience.com]

- 16. benchchem.com [benchchem.com]

- 17. giffordbioscience.com [giffordbioscience.com]

- 18. m.youtube.com [m.youtube.com]

- 19. HTRF cAMP dynamic 2 and IP-One assays on the SpectraMax M5e reader [moleculardevices.com]

- 20. Detect GPCR activity with the cAMP-Gs HiRange HTRF Assay [moleculardevices.com]

The Pharmacodynamics of Metoprolol Tartrate in Cardiovascular Research: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Metoprolol (B1676517) tartrate is a cardioselective β1-adrenergic receptor antagonist widely utilized in the management of cardiovascular diseases, including hypertension, angina pectoris, heart failure, and acute myocardial infarction.[1][2][3] Its therapeutic efficacy is rooted in its specific pharmacodynamic profile, primarily the competitive inhibition of catecholamines at β1-receptors within the myocardium. This guide provides a detailed examination of the pharmacodynamics of metoprolol tartrate, outlining its mechanism of action, downstream signaling effects, and quantifiable impact on cardiovascular parameters. It further details common experimental protocols used to investigate its activity in both preclinical and clinical research settings, offering a technical resource for professionals in cardiovascular drug development and research.

Core Mechanism of Action

Metoprolol tartrate exerts its effects by acting as a selective, competitive antagonist at β1-adrenergic receptors, which are predominantly located in cardiac tissue.[3][4] Under physiological conditions, endogenous catecholamines like epinephrine (B1671497) and norepinephrine (B1679862) bind to these receptors, initiating a signaling cascade that increases heart rate, myocardial contractility, and cardiac output.[4] Metoprolol tartrate competitively blocks these binding sites, thereby attenuating the downstream effects of sympathetic nervous system activation on the heart.[1][5]

Key pharmacodynamic properties include:

-

β1-Selectivity: Metoprolol shows a higher affinity for β1-receptors than β2-receptors, which are primarily found in bronchial and vascular smooth muscle. This cardioselectivity minimizes the risk of bronchoconstriction associated with non-selective beta-blockers. However, this selectivity is not absolute and can be lost at higher doses.[5]

-

No Intrinsic Sympathomimetic Activity (ISA): The drug does not possess partial agonist activity, meaning it only blocks the receptor without causing a mild activation.[5]

-

Negative Chronotropy and Inotropy: By blocking catecholamine action, metoprolol reduces the rate of electrical impulse generation at the sinoatrial (SA) node and slows conduction through the atrioventricular (AV) node, leading to a decrease in heart rate (negative chronotropy).[1][4] It also reduces the force of myocardial contraction (negative inotropy).[1][4]

-

Antihypertensive Effects: The reduction in heart rate and contractility leads to a decrease in cardiac output.[5][6] Additionally, metoprolol suppresses the release of renin from the kidneys, a key enzyme in the blood pressure-regulating renin-angiotensin-aldosterone system (RAAS).[4][5]

Intracellular Signaling Pathway

The primary signaling pathway inhibited by metoprolol tartrate is the Gs protein-coupled receptor (GPCR) cascade initiated by β1-adrenergic receptor activation. When an agonist (e.g., norepinephrine) binds to the β1-receptor, it induces a conformational change that activates the associated stimulatory G-protein (Gs). This activation leads to the production of the second messenger, cyclic adenosine (B11128) monophosphate (cAMP), which in turn activates Protein Kinase A (PKA) and subsequent downstream effectors that modulate cardiac function. Metoprolol blocks the initial step of this cascade.[1]

Quantitative Pharmacodynamic Effects

The clinical and physiological effects of metoprolol tartrate have been extensively quantified. The following tables summarize key findings from representative studies.

Table 1: Key Pharmacodynamic Effects on Cardiovascular Parameters

| Parameter | Effect | Clinical Relevance |

| Heart Rate | Decreased at rest and during exercise.[5][6] | Reduces myocardial oxygen demand, beneficial in angina and post-myocardial infarction.[6] |

| Blood Pressure | Significant reduction in systolic and diastolic pressures.[7] | Primary mechanism for treating hypertension.[7] |

| Cardiac Output | Decreased due to reductions in heart rate and contractility.[5][8] | Reduces the workload on the heart, a key goal in heart failure management.[4] |

| Myocardial O2 Demand | Reduced.[3] | Alleviates ischemic symptoms in patients with angina pectoris.[6] |

| Renin Activity | Suppressed.[4][5] | Contributes to the overall antihypertensive effect.[4] |

| AV Nodal Conduction | Slowed.[1][5] | Contributes to antiarrhythmic effects, particularly in atrial fibrillation.[2] |

Table 2: Quantitative Outcomes from a Large-Scale Clinical Trial (COMMIT/CCS-2)

The Clopidogrel and Metoprolol in Myocardial Infarction Trial (COMMIT/CCS-2) was a landmark study that evaluated early intravenous followed by oral metoprolol in over 45,000 patients with acute myocardial infarction.[9][10]

| Outcome | Metoprolol Group | Placebo Group | Relative Risk Reduction | Absolute Risk Reduction |

| Reinfarction | 2.0% | 2.5% | 18% (p=0.002)[9] | 5 per 1000 patients[9][11] |

| Ventricular Fibrillation | 2.5% | 3.0% | 17% (p=0.001)[9][10] | 5 per 1000 patients[9][11] |

| Cardiogenic Shock | 5.0% | 3.9% | 29% Increase (p<0.0001)[9][11] | 11 per 1000 patients (increase)[9] |

| All-Cause Mortality | 7.7% | 7.8% | No significant difference[10][11] | No significant difference[10][11] |

Data sourced from the COMMIT/CCS-2 trial results, which highlights that while metoprolol reduces the risks of reinfarction and VF, it increases the risk of cardiogenic shock, particularly in the first 24 hours. This has led to recommendations to initiate therapy in stabilized patients.[11][12]

Table 3: Representative Effects on Blood Pressure and Heart Rate in Hypertension

Data from a prospective study of 21,692 elderly patients with mild-to-moderate hypertension treated with 100 mg metoprolol daily.[7]

| Parameter | Baseline (Mean) | After 4 Weeks (Mean) | Change |

| Systolic Blood Pressure | 162 mmHg | 148 mmHg | -14 mmHg (p<0.001) |

| Diastolic Blood Pressure | 95 mmHg | 87 mmHg | -8 mmHg (p<0.001) |

Key Experimental Protocols

Investigating the pharmacodynamics of metoprolol tartrate involves a range of in vivo, ex vivo, and in vitro methodologies.

In Vivo Assessment of β1-Blockade in Animal Models

This protocol describes a common method to quantify the β1-antagonist activity of a compound in a living animal, often a rat, by measuring its ability to block the effects of a β-agonist like isoprenaline.[13]

Methodology Details:

-

Animal Preparation: Anesthetized rats are instrumented with catheters for drug administration (venous) and blood pressure monitoring (arterial). ECG leads are placed to monitor heart rate (HR).[13] Parasympathetic influence may be blocked with atropine (B194438) to isolate sympathetic effects.[13]

-

Baseline & Agonist Challenge: After a stabilization period, a baseline dose-response to the β-agonist isoprenaline is established by administering escalating doses and recording the corresponding increase in HR.[13]

-

Drug Administration: Metoprolol tartrate is administered intravenously (IV) or intraperitoneally (IP). The timing should account for the drug's peak effect (e.g., 5-10 minutes for IV).[14]

-

Post-Treatment Challenge: The isoprenaline dose-response challenge is repeated.

-

Analysis: The magnitude of the rightward shift in the isoprenaline dose-response curve for heart rate provides a quantitative measure of β1-receptor blockade.[13]

Ex Vivo Analysis using the Langendorff Isolated Heart Preparation

The Langendorff technique allows for the study of cardiac function in an isolated heart, free from systemic neuronal and hormonal influences.[15][16]

Methodology Details:

-

Heart Excision: The heart is rapidly excised from a deeply anesthetized animal (e.g., rat, rabbit) and immediately submerged in ice-cold cardioplegic solution to arrest contraction and prevent ischemic damage.[17]

-

Cannulation and Perfusion: The aorta is cannulated and connected to a perfusion system. A heated, oxygenated physiological salt solution (e.g., Krebs-Henseleit buffer) is perfused retrogradely into the aorta.[15] The pressure forces the aortic valve closed, directing the perfusate into the coronary arteries to nourish the myocardium.[18]

-

Instrumentation: A fluid-filled balloon is inserted into the left ventricle to measure isovolumetric contractile function (Left Ventricular Developed Pressure, LVDP) and its first derivative (dP/dt). Electrodes can be placed on the epicardium to record an electrocardiogram.

-

Drug Testing: Once the preparation is stable, metoprolol tartrate can be added directly to the perfusate at various concentrations. Its effects on heart rate, contractile force (LVDP, dP/dt), and coronary flow can be directly measured.

In Vitro Receptor Binding and Cellular Assays

In vitro assays are critical for determining a drug's affinity for its target and its effect on cellular signaling.

4.3.1 Radioligand Binding Assay

This assay is the gold standard for quantifying the affinity (Ki) of a drug for a specific receptor.[19][20] It uses a radiolabeled ligand that binds specifically to the receptor of interest.

Methodology Details:

-

Receptor Preparation: Membranes are isolated from cells or tissues expressing the β1-adrenergic receptor.[21][22]

-

Competitive Binding: The membranes are incubated with a fixed concentration of a high-affinity radioligand (e.g., [3H]dihydroalprenolol) and increasing concentrations of unlabeled metoprolol tartrate.[23]

-

Separation: The reaction is terminated by rapid filtration through glass fiber filters, which trap the membranes with bound radioligand while allowing unbound radioligand to pass through.[21][23]

-

Quantification & Analysis: The radioactivity trapped on the filters is measured. The concentration of metoprolol that inhibits 50% of the specific radioligand binding (IC50) is determined and used to calculate the inhibitory constant (Ki), a measure of binding affinity.[22]

4.3.2 Intracellular cAMP Measurement Assay

These assays quantify the functional consequence of β1-receptor blockade: the reduction in intracellular cAMP levels. Common methods include TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) and AlphaScreen.[24][25]

Methodology Details (TR-FRET Example):

-

Cell Stimulation: Cells expressing β1-receptors are treated with a β-agonist (e.g., isoprenaline) in the presence of varying concentrations of metoprolol tartrate.

-

Cell Lysis: The cells are lysed to release intracellular contents.

-

Competitive Immunoassay: The lysate is incubated with two key reagents: a europium-labeled anti-cAMP antibody (donor fluorophore) and a dye-labeled cAMP analog (acceptor).[25]

-

Detection: In the absence of cellular cAMP, the antibody binds the labeled analog, bringing the donor and acceptor into proximity and generating a high FRET signal. Cellular cAMP produced during stimulation competes for antibody binding, separating the donor and acceptor and causing a decrease in the FRET signal.

-

Analysis: The signal is inversely proportional to the amount of cAMP in the sample. A standard curve is used to quantify cAMP levels, allowing for the determination of metoprolol's IC50 for inhibiting agonist-stimulated cAMP production.[25]

Conclusion

The pharmacodynamics of metoprolol tartrate are well-characterized, centering on its selective antagonism of β1-adrenergic receptors in the heart. This action translates into a cascade of effects, from the inhibition of intracellular cAMP production to clinically significant reductions in heart rate, blood pressure, and myocardial oxygen demand. A comprehensive understanding of these mechanisms, supported by robust quantitative data from a variety of experimental models, is essential for its continued application in treating cardiovascular disease and for the development of novel cardioselective therapeutics. The protocols and data presented in this guide serve as a foundational resource for researchers engaged in this critical area of cardiovascular pharmacology.

References

- 1. Metoprolol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. clinicaltrials.eu [clinicaltrials.eu]

- 3. What is Metoprolol Tartrate used for? [synapse.patsnap.com]

- 4. What is the mechanism of Metoprolol Tartrate? [synapse.patsnap.com]

- 5. droracle.ai [droracle.ai]

- 6. Metoprolol Tartrate Tablets USP Rx Only Prescribing Information [dailymed.nlm.nih.gov]

- 7. Safety and efficacy of metoprolol in the treatment of hypertension in the elderly - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. fda.report [fda.report]

- 9. login.medscape.com [login.medscape.com]

- 10. ClOpidogrel and Metoprolol in Myocardial Infarction Trial - American College of Cardiology [acc.org]

- 11. COMMIT Has Mixed Results for β-Blocker in MI : Investigator finds 'excess risk largely in people whose heart function is already compromised.' | MDedge [mdedge.com]

- 12. commit-ccs2.org [commit-ccs2.org]

- 13. Predicting in vivo cardiovascular properties of β-blockers from cellular assays: a quantitative comparison of cellular and cardiovascular pharmacological responses - PMC [pmc.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. Langendorff heart - Wikipedia [en.wikipedia.org]

- 16. scispace.com [scispace.com]

- 17. adinstruments.com [adinstruments.com]

- 18. SutherlandandHearse [southalabama.edu]

- 19. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC [pmc.ncbi.nlm.nih.gov]

- 20. giffordbioscience.com [giffordbioscience.com]

- 21. giffordbioscience.com [giffordbioscience.com]

- 22. benchchem.com [benchchem.com]

- 23. A competitive receptor binding radioassay for beta-1 and beta-2 adrenergic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. β‐Adrenergic Blockers Increase cAMP and Stimulate Insulin Secretion Through a PKA/RYR2/TRPM5 Pathway in Pancreatic β‐Cells In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 25. benchchem.com [benchchem.com]

Metoprolol Tartrate: A Comprehensive Technical Guide on Molecular Structure and Chemical Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metoprolol (B1676517) tartrate is a cardioselective β1-adrenergic receptor antagonist widely prescribed for the management of cardiovascular diseases, including hypertension, angina pectoris, and heart failure.[1][2] It is also utilized to improve survival rates following a myocardial infarction.[2] As a selective β1-blocker, metoprolol tartrate primarily targets receptors in the heart muscle, reducing the effects of catecholamines like adrenaline and noradrenaline.[1][3] This action leads to a decrease in heart rate, myocardial contractility, and blood pressure.[3][4] This document provides an in-depth technical overview of the molecular structure, physicochemical characteristics, and key analytical methodologies for metoprolol tartrate, intended for a scientific audience engaged in research and drug development.

Molecular Structure and Identification

Metoprolol tartrate is the tartrate salt form of metoprolol.[5] Chemically, it is identified as bis[(2RS)-1-[4-(2-methoxyethyl)phenoxy]-3-[(1-methylethyl)-amino]propan-2-ol] (2R,3R)-2,3-dihydroxybutanedioate.[6] The drug substance is a racemic mixture of (S)- and (R)-enantiomers; however, the (S)-enantiomer possesses a significantly greater affinity for the β1-adrenergic receptor.[7][8]

Table 1: Molecular Identifiers for Metoprolol Tartrate

| Identifier | Value | Reference |

| IUPAC Name | (2R,3R)-2,3-dihydroxybutanedioic acid;bis(1-[4-(2-methoxyethyl)phenoxy]-3-(propan-2-ylamino)propan-2-ol) | [5] |

| Chemical Formula | C₃₄H₅₆N₂O₁₂ | [5][9] |

| Molecular Weight | 684.82 g/mol | [5][9][10] |

| CAS Number | 56392-17-7 | [5][9][11] |

| Canonical SMILES | CC(C)NCC(COC1=CC=C(C=C1)CCOC)O.CC(C)NCC(COC1=CC=C(C=C1)CCOC)O.C(--INVALID-LINK--O)O">C@HO)(C(=O)O)O | [5] |

| InChIKey | YGULWPYYGQCFMP-CEAXSRTFSA-N | [5][12] |

The solid-state structure of metoprolol tartrate has been investigated using X-ray powder diffraction (XRPD), revealing specific characteristic peaks.[13] Studies comparing it to other salts, like succinate (B1194679) and fumarate, show differences in crystal lattice behavior upon temperature changes, which is a critical consideration in drug formulation and manufacturing.[14][15]

Physicochemical Properties

The physicochemical properties of an active pharmaceutical ingredient (API) are fundamental to its formulation, delivery, and bioavailability. Metoprolol tartrate is a white, crystalline powder.[11][16]

Table 2: Physicochemical Data for Metoprolol Tartrate

| Property | Value | Reference |

| Physical Form | White, crystalline powder | [11][16] |

| Melting Point | 121-124 °C | [11] |

| pH (in solution) | 6.0 - 7.0 | [11] |

| Solubility | - Water: Very soluble (>1000 mg/mL)- Methanol: Very soluble (>500 mg/mL)- Chloroform: 496 mg/mL- Ethanol: Freely soluble (31 mg/mL at 25°C)- Acetone: Slightly soluble- DMSO: 100 mg/mL at 25°C | [11][16][17] |

| Partition Coefficient (Log P) | ~1.9 | [18] |

Spectroscopic Analysis

Spectroscopic techniques are essential for the structural elucidation and quantification of metoprolol tartrate.

-

Infrared (IR) Spectroscopy: The FTIR spectrum of pure metoprolol tartrate shows characteristic absorption for the aliphatic hydroxyl (-OH) group at 3454 cm⁻¹. The secondary imine (N-H) absorption is weak and merges with aromatic C-H signals around 3030 cm⁻¹, while aliphatic C-H stretching is observed at 2980 cm⁻¹.[18]

-

Ultraviolet (UV) Spectroscopy: In aqueous solutions, metoprolol tartrate exhibits a maximum absorbance (λmax) at approximately 223 nm.[17] Another peak can be observed at 274 nm.[19]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Complete assignment of ¹H and ¹³C NMR chemical shifts has been achieved using various techniques, including DEPT, ¹H-¹H COSY, and ¹³C-¹H correlation spectroscopy, allowing for unambiguous structural confirmation.[20][21]

-

Mass Spectrometry (MS): In positive ionization mode, the protonated molecule is quantified. The precursor to product ion transition of m/z 268.0 → 103.10 is typically used for measurement in tandem mass spectrometry.[21]

Pharmacology and Mechanism of Action

Metoprolol is a cardioselective β1-adrenergic receptor blocking agent.[7][22] Its therapeutic effects stem from its competitive antagonism of catecholamines (e.g., adrenaline) at β1-receptors, which are predominantly located in cardiac tissue.[4][16] This blockade is not absolute and at higher plasma concentrations, it can also inhibit β2-adrenoceptors in bronchial and vascular muscles.[7][22]

The mechanism involves the inhibition of intracellular signaling pathways mediated by cyclic adenosine (B11128) monophosphate (cAMP) and protein kinase A (PKA).[1] This action results in:

-

Reduced Heart Rate (Negative Chronotropy): Slows the sinus rate and decreases atrioventricular (AV) nodal conduction.[7]

-

Decreased Myocardial Contractility (Negative Inotropy): Reduces the force of contraction by inhibiting calcium influx through L-type calcium channels, lowering cardiac output.[1]

-

Lowered Blood Pressure: Achieved through reduced cardiac output, central effects that decrease sympathetic outflow, and suppression of renin activity.[4][16]

Pharmacokinetics and Pharmacodynamics

Metoprolol tartrate is formulated for immediate release.[1] Its pharmacokinetic profile is well-characterized.

Table 3: Pharmacokinetic Parameters of Metoprolol Tartrate

| Parameter | Value | Reference |

| Bioavailability | ~50% (Oral) | [23][24][25] |

| Protein Binding | ~12% (to serum albumin) | [7] |

| Volume of Distribution (Vd) | 3.2 - 5.6 L/kg | [1][24] |

| Metabolism | Primarily hepatic via CYP2D6 enzyme | [7][24] |

| Elimination Half-Life (t½) | 3 - 7 hours (Longer in poor CYP2D6 metabolizers) | [7][24][26] |

| Excretion | Primarily renal (as metabolites); <5% unchanged in urine (oral dose) | [7][24] |

A linear relationship exists between the logarithm of plasma concentration and the reduction in exercise-induced heart rate.[7][24] The antihypertensive effects, however, do not appear to be directly correlated with plasma levels, necessitating individual dose titration.[24]

Experimental Protocols

Standardized analytical methods are crucial for the quality control and clinical monitoring of metoprolol tartrate.

Protocol: Quantification by Reverse-Phase HPLC

This protocol outlines a common method for the assay of metoprolol tartrate in pharmaceutical dosage forms.[27]

-

Standard & Sample Preparation:

-

Standard Stock Solution: Accurately weigh and dissolve 10 mg of metoprolol tartrate reference standard in a 100 mL volumetric flask using the mobile phase as a diluent to achieve a concentration of 100 µg/mL.

-

Sample Solution: Weigh and powder twenty tablets. Transfer a quantity of powder equivalent to one tablet's average weight into a volumetric flask. Extract the API using the mobile phase, sonicate to ensure complete dissolution, and filter through a 0.45 µm nylon filter. Dilute to the expected concentration range of the standard.

-

-

Chromatographic Conditions:

-

Instrument: High-Performance Liquid Chromatograph with UV detector.

-

Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

-

Mobile Phase: Methanol and Water (70:30 v/v), filtered and degassed.

-

Flow Rate: 1.0 mL/min.[27]

-

Detection Wavelength: 222 nm or 215 nm.[27]

-

Injection Volume: 20 µL.

-

Column Temperature: 24 ± 2 °C.[27]

-

-

Analysis:

-

Inject the standard solution to establish the retention time (typically around 5.3 min) and peak area.[27]

-

Inject the sample solution.

-

Calculate the quantity of metoprolol tartrate in the sample by comparing the peak area with that of the standard. The method should be validated for linearity, accuracy, and precision as per ICH guidelines.[27]

-

Protocol: Spectrophotometric Determination via Complexation

This method provides a simpler, alternative quantification technique based on the formation of a colored complex.[19][27]

-

Reagent Preparation:

-

Calibration Curve Construction:

-

Transfer aliquots of the stock solution containing 8.5-70 µg of metoprolol tartrate into a series of 10 mL volumetric flasks.[19]

-

Add a fixed volume of the Copper(II) solution and the pH 6.0 buffer to each flask.

-

Dilute to volume with deionized water and mix well.

-

Measure the absorbance of the resulting blue adduct at its λmax of 675 nm against a reagent blank.[19][27]

-

Plot absorbance versus concentration to create the calibration curve.

-

-

Sample Analysis:

-

Prepare the tablet sample solution as described in the HPLC protocol but using deionized water as the solvent.

-

Treat an aliquot of the filtered sample solution with the Copper(II) and buffer reagents in the same manner as the standards.

-

Measure the absorbance at 675 nm and determine the concentration using the calibration curve.

-

Conclusion

This guide has provided a detailed technical summary of the molecular structure, chemical properties, and analytical methodologies for metoprolol tartrate. The data, presented in structured tables and diagrams, offers a comprehensive resource for researchers and professionals in the pharmaceutical sciences. A thorough understanding of these fundamental characteristics—from its solid-state behavior and spectroscopic signature to its pharmacokinetic profile and mechanism of action—is essential for ongoing research, quality control, and the development of advanced drug delivery systems.

References

- 1. Metoprolol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. What is Metoprolol Tartrate used for? [synapse.patsnap.com]

- 3. What is the mechanism of Metoprolol Tartrate? [synapse.patsnap.com]

- 4. droracle.ai [droracle.ai]

- 5. Metoprolol Tartrate | C34H56N2O12 | CID 441308 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. dergipark.org.tr [dergipark.org.tr]

- 7. pfizermedical.com [pfizermedical.com]

- 8. rjptonline.org [rjptonline.org]

- 9. scbt.com [scbt.com]

- 10. (+/-)-Metoprolol (+)-tartrate | C34H56N2O12 | CID 17756971 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. METOPROLOL TARTRATE USP - PCCA [pccarx.com]

- 12. GSRS [precision.fda.gov]

- 13. CN107868009B - Metoprolol tartrate crystal, pharmaceutical composition containing metoprolol tartrate crystal and preparation method of pharmaceutical composition - Google Patents [patents.google.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Metoprolol Tartrate Tablets USP Rx Only Prescribing Information [dailymed.nlm.nih.gov]

- 17. Metoprolol tartrate | 56392-17-7 [chemicalbook.com]

- 18. asianpubs.org [asianpubs.org]

- 19. Spectrophotometric Determination of Metoprolol Tartrate in Pharmaceutical Dosage Forms on Complex Formation with Cu(II) - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Spectral data analyses and structure elucidation of metoprolol tartrate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. baxterpi.com [baxterpi.com]

- 23. researchgate.net [researchgate.net]

- 24. accessdata.fda.gov [accessdata.fda.gov]

- 25. Metoprolol: Package Insert / Prescribing Information / MOA [drugs.com]

- 26. droracle.ai [droracle.ai]

- 27. scispace.com [scispace.com]

In-Vitro Cellular Effects of Metoprolol Tartrate on Cardiomyocytes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metoprolol (B1676517), a selective β1-adrenergic receptor antagonist, is a cornerstone in the management of cardiovascular diseases. Its therapeutic efficacy is largely attributed to its negative chronotropic and inotropic effects, which reduce cardiac workload and oxygen demand. Beyond these well-established systemic effects, metoprolol exerts direct cellular actions on cardiomyocytes that contribute to its cardioprotective profile. This technical guide provides an in-depth exploration of the in-vitro cellular effects of metoprolol tartrate on cardiomyocytes, focusing on its influence on cell viability, apoptosis, electrophysiology, and key signaling pathways. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals engaged in cardiovascular drug discovery and development.

Cardioprotective Effects: Inhibition of Apoptosis and Enhancement of Cell Viability

Metoprolol has been demonstrated to protect cardiomyocytes from various insults by mitigating apoptosis and preserving cell viability. In-vitro studies, primarily utilizing neonatal and adult rat ventricular cardiomyocytes as well as the H9c2 cell line, have elucidated the molecular mechanisms underlying these protective effects.

Quantitative Effects on Apoptosis and Viability Markers

The anti-apoptotic and pro-survival effects of metoprolol on cardiomyocytes have been quantified through various in-vitro assays. The following tables summarize key findings from studies investigating the impact of metoprolol on apoptosis rates and the expression of critical apoptotic regulatory proteins.

| Parameter | Cell Type | Treatment/Insult | Metoprolol Concentration | Observed Effect | Reference |

| Apoptosis Rate | Neonatal Rat Cardiomyocytes | Coronary Microembolization (CME) Model | Pretreatment | Significantly decreased apoptosis | [1][2] |

| H9c2 cells | Arginine Vasopressin (AVP) | 5-10 µM | Decreased percentage of senescence-associated β-galactosidase positive cells | [3] | |

| Caspase-3 Activation | Neonatal Rat Cardiomyocytes | CME Model | Pretreatment | Significantly decreased | [1] |

| Caspase-8 Activation | Neonatal Rat Cardiomyocytes | CME Model | Pretreatment | Significantly decreased | [4] |

| Caspase-9 Activation | Neonatal Rat Cardiomyocytes | CME Model | Pretreatment | Significantly decreased | [2] |

| Bcl-2 Expression | Canine Cardiomyocytes | Heart Failure Model | Chronic Therapy | Increased | [5] |

| Bax Expression | Canine Cardiomyocytes | Heart Failure Model | Chronic Therapy | No significant change | [5] |

| Cell Viability (MTT Assay) | H9c2 cells | Metoprolol alone | 0.5-10 µM | No significant toxicity | [6] |

| H9c2 cells | Metoprolol alone | >10 µM | Reduced cell viability | [6] | |

| LDH Release | H9c2 cells | Metoprolol alone | 50-500 µM | Increased LDH release (cytotoxicity) | [6] |

Experimental Protocols

-

Primary Neonatal Rat Cardiomyocytes: Hearts are aseptically removed from 1-3 day old Sprague-Dawley rat pups. Ventricles are minced and subjected to enzymatic digestion using trypsin and collagenase. The dispersed cells are pre-plated to enrich for cardiomyocytes, which are then seeded onto laminin-coated culture dishes.[7][8]

-

H9c2 Cell Line: The H9c2 rat cardiomyoblast cell line is a commonly used in-vitro model. Cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO2.[9][10][11]

-

Annexin V-FITC/Propidium Iodide (PI) Staining: This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cardiomyocytes are seeded in 6-well plates and treated with the desired insult and/or metoprolol.

-

Cells are harvested, washed with cold PBS, and resuspended in 1X binding buffer.

-

Annexin V-FITC and PI are added to the cell suspension and incubated in the dark.

-

The stained cells are analyzed by flow cytometry. Viable cells are Annexin V-/PI-, early apoptotic cells are Annexin V+/PI-, and late apoptotic/necrotic cells are Annexin V+/PI+.[12]

-

-

TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay: This method detects DNA fragmentation, a hallmark of late-stage apoptosis.

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay measures the metabolic activity of viable cells.

-

Cardiomyocytes are seeded in a 96-well plate and treated with various concentrations of metoprolol.

-

MTT solution is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by mitochondrial dehydrogenases in viable cells.

-

The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

-

The absorbance is measured at 570 nm using a microplate reader.[12]

-

-

Lactate (B86563) Dehydrogenase (LDH) Assay: This assay quantifies the release of LDH from damaged cells into the culture medium, an indicator of cytotoxicity.

-

Cardiomyocytes are treated with metoprolol in a 96-well plate.

-

A sample of the cell culture supernatant is transferred to a new plate.

-

An LDH reaction mixture is added, and the plate is incubated.

-

The reaction is stopped, and the absorbance is read at 490 nm. The amount of formazan product is proportional to the amount of LDH released.[14][15][16]

-

-

Following treatment, cardiomyocytes are lysed to extract total protein.

-

Protein concentration is determined using a BCA or Bradford assay.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., Caspase-3, -8, -9, Bcl-2, Bax).

-

After washing, the membrane is incubated with an HRP-conjugated secondary antibody.

-

The protein bands are visualized using a chemiluminescent substrate and an imaging system.[12][13]

Electrophysiological Effects

Metoprolol's primary electrophysiological action is the blockade of β1-adrenergic receptors, leading to a reduction in the effects of catecholamines on cardiac ion channels. In-vitro patch-clamp studies on isolated cardiomyocytes have provided detailed insights into its direct effects on various ionic currents.

Quantitative Effects on Ion Channels and Action Potential

| Parameter | Cell Type | Metoprolol Concentration | Observed Effect | Reference |

| Action Potential Duration | Feline Ventricular Myocytes | 10-100 µM | Reversibly decreased the duration and voltage of the plateau phase | [1] |

| L-type Ca2+ Current (ICa) | Feline Ventricular Myocytes | 10 µM | Reduced peak ICa | [1] |

| Transient Outward K+ Current (Ito) | Feline Ventricular Myocytes | 10 µM | Reduced peak Ito | [1] |

| Inward Rectifier K+ Current (IK1) | Feline Ventricular Myocytes | 10-100 µM | Concentration-dependent decrease in peak inward IK1 | [1] |

| Na+ Current (INa) | Feline Ventricular Myocytes | up to 100 µM (<1 Hz) | No effect | [1] |

| Feline Ventricular Myocytes | 100 µM (1-5 Hz) | Use-dependent inhibition | [1] |

Experimental Protocols

This technique allows for the recording of ionic currents across the membrane of a single cardiomyocyte.

-

Cell Preparation: Single cardiomyocytes are isolated enzymatically from cardiac tissue.

-

Recording Setup: A glass micropipette filled with an internal solution is brought into contact with the cell membrane to form a high-resistance seal. The membrane patch under the pipette tip is then ruptured to achieve the whole-cell configuration.

-

Voltage-Clamp: The membrane potential is clamped at a specific holding potential, and voltage steps or ramps are applied to elicit specific ion channel currents.

-

Current Recording: The resulting currents are measured using a patch-clamp amplifier. Specific ion channel blockers and tailored voltage protocols are used to isolate individual currents (e.g., ICa, IK1, Ito, INa).[1][17][18][19][20]

This method is used to visualize and quantify intracellular calcium transients, which are crucial for excitation-contraction coupling.

-

Dye Loading: Cardiomyocytes are incubated with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM).

-

Imaging: The cells are then imaged using a fluorescence microscope equipped with a high-speed camera.

-

Stimulation: Electrical field stimulation can be used to pace the cardiomyocytes and evoke calcium transients.

-

Analysis: The change in fluorescence intensity over time is recorded and analyzed to determine the amplitude, duration, and kinetics of the calcium transients.[21][22][23]

Cellular Signaling Pathways

Metoprolol modulates several intracellular signaling pathways in cardiomyocytes, extending beyond its canonical β1-adrenergic receptor blockade. These pathways are central to its anti-apoptotic, anti-inflammatory, and anti-hypertrophic effects.

β1-Adrenergic Receptor Signaling

Metoprolol competitively inhibits the binding of catecholamines (e.g., norepinephrine) to β1-adrenergic receptors on the cardiomyocyte surface. This antagonism reduces the activation of adenylyl cyclase, leading to decreased intracellular cyclic AMP (cAMP) levels and subsequent reduction in Protein Kinase A (PKA) activity. PKA phosphorylation of various downstream targets, including L-type calcium channels and phospholamban, is thereby attenuated, resulting in decreased contractility and heart rate.[24][25]

NF-κB Signaling Pathway

Metoprolol has been shown to exert anti-inflammatory effects by modulating the NF-κB signaling pathway. In response to pro-inflammatory stimuli like TNF-α, metoprolol can dampen the expression of NF-κB and downstream inflammatory cytokines such as IL-1β and IL-6. This effect appears to be mediated, at least in part, through β-arrestin2 biased agonism.[26][27] In hypertrophic conditions induced by high glucose, metoprolol was found to inhibit the PKC/NF-κB/c-fos signaling pathway.[28][29][30]

Sirt1/p53/p21 Signaling Pathway

Metoprolol has been shown to protect cardiomyocytes from cellular senescence by modulating the Sirt1/p53/p21 axis. In response to stressors like arginine vasopressin (AVP), which can induce senescence, metoprolol treatment can upregulate the activity of Sirtuin 1 (Sirt1), a NAD+-dependent deacetylase. Sirt1, in turn, can deacetylate and inactivate the tumor suppressor protein p53. This leads to the downregulation of the cyclin-dependent kinase inhibitor p21, thereby ameliorating cellular senescence.[3][6]

Experimental Workflow Overview

The in-vitro investigation of metoprolol's effects on cardiomyocytes typically follows a structured workflow, encompassing cell culture, treatment, and a battery of functional and molecular assays.

Conclusion

In-vitro studies have provided invaluable insights into the direct cellular effects of metoprolol tartrate on cardiomyocytes. Beyond its well-documented β1-adrenergic blockade, metoprolol exhibits significant cardioprotective properties by inhibiting apoptosis, modulating key inflammatory and senescence signaling pathways, and altering cardiomyocyte electrophysiology. The experimental protocols and quantitative data summarized in this guide offer a foundation for further research into the nuanced mechanisms of metoprolol and the development of novel cardioprotective therapies. The continued use of sophisticated in-vitro models, including primary cardiomyocytes and human induced pluripotent stem cell-derived cardiomyocytes, will be crucial in advancing our understanding of the cellular pharmacology of this important cardiovascular drug.

References

- 1. Characterization of the electrophysiological effects of metoprolol on isolated feline ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. BioKB - Publication [biokb.lcsb.uni.lu]

- 4. [Effects of pretreatment with metoprolol on cardiomyocyte apoptosis and caspase-8 activation after coronary microembolization in rats] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Chronic therapy with metoprolol attenuates cardiomyocyte apoptosis in dogs with heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Isolation, Transfection, and Long-Term Culture of Adult Mouse and Rat Cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Methods in Cardiomyocyte Isolation, Culture, and Gene Transfer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Molecular and Cellular Response of the Myocardium (H9C2 Cells) Towards Hypoxia and HIF-1α Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 10. journal.uii.ac.id [journal.uii.ac.id]

- 11. How to Optimize the Culturing of H9c2 (2-1) Cells [procellsystem.com]

- 12. benchchem.com [benchchem.com]

- 13. Effect of metoprolol on myocardial apoptosis after coronary microembolization in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 14. yenepoya.res.in [yenepoya.res.in]

- 15. Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 16. tiarisbiosciences.com [tiarisbiosciences.com]

- 17. Making sure you're not a bot! [nanion.de]

- 18. researchgate.net [researchgate.net]

- 19. Patch-clamp technique in ESC-derived cardiomyocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. A modern automated patch-clamp approach for high throughput electrophysiology recordings in native cardiomyocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. agilent.com [agilent.com]

- 22. Non-invasive phenotyping and drug testing in single cardiomyocytes or beta-cells by calcium imaging and optogenetics | PLOS One [journals.plos.org]

- 23. Imaging Calcium Sparks in Cardiac Myocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 24. β-Adrenergic Receptor-Stimulated Cardiac Myocyte Apoptosis: Role of β1 Integrins - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Subcellular β-Adrenergic Receptor Signaling in Cardiac Physiology and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

- 27. Metoprolol disrupts inflammatory response of human cardiomyocytes via β-arrestin2 biased agonism and NF-κB signaling modulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. Metoprolol and bisoprolol ameliorate hypertrophy of neonatal rat cardiomyocytes induced by high glucose via the PKC/NF-κB/c-fos signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. researchgate.net [researchgate.net]

- 30. [PDF] Metoprolol and bisoprolol ameliorate hypertrophy of neonatal rat cardiomyocytes induced by high glucose via the PKC/NF-κB/c-fos signaling pathway | Semantic Scholar [semanticscholar.org]

Navigating the Labyrinth: An In-depth Technical Guide to the Pharmacokinetics of Metoprolol Tartrate in Animal Models

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacokinetics of metoprolol (B1676517) tartrate, a selective β1-adrenergic receptor blocker, across various preclinical animal models. Understanding the absorption, distribution, metabolism, and excretion (ADME) of metoprolol in these models is paramount for the non-clinical safety evaluation and the extrapolation of data to human clinical trials. This document synthesizes key pharmacokinetic data, details experimental methodologies, and visualizes complex processes to facilitate a deeper understanding for researchers in the field of drug development.

Quantitative Pharmacokinetic Parameters of Metoprolol Tartrate

The pharmacokinetic profile of metoprolol tartrate exhibits significant variability across different animal species, sexes, and even with different experimental methodologies. The following tables summarize key pharmacokinetic parameters from single-dose studies in commonly used animal models.

Table 1: Pharmacokinetic Parameters of Metoprolol Tartrate in Rodents (Oral Administration)

| Species | Strain | Sex | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Bioavailability (%) | Reference |

| Rat | Sprague-Dawley | Male | 5 | 40.981 | 0.25 | 215 ± 22.6 (AUC0-last) | ~15 | [1][2] |

| Rat | Sprague-Dawley | Female | 5 | 270.356 | 0.25 - 0.5 | 180 ± 23.2 (AUC0-last) | ~27 | [1][2] |

| Mouse | CD1 | Male | 2 | 878.822 ± 75.5 | - | - | ~41 | [1][3] |

| Mouse | CD1 | Female | 2 | 404.016 ± 113.5 | - | - | ~52 | [1][3] |

Table 2: Pharmacokinetic Parameters of Metoprolol Tartrate in Rodents (Intravenous Administration)

| Species | Strain | Sex | Dose (mg/kg) | C0 (ng/mL) | AUC (ng·h/mL) | Total Clearance (mL/min/kg) | Reference |

| Rat | Sprague-Dawley | Male | - | 455.345 ± 125.2 | 215 ± 22.6 (AUC0-last) | 1151.65 ± 332.7 | [1] |

| Rat | Sprague-Dawley | Female | - | 463.007 ± 168.3 | 180 ± 23.2 (AUC0-last) | 350.07 ± 32.9 | [1] |

| Mouse | CD1 | Male | 2 | 1144.025 ± 72.3 | - | - | [1] |

| Mouse | CD1 | Female | 2 | 775.926 ± 154.4 | - | - | [1] |

Table 3: Pharmacokinetic Parameters of Metoprolol Tartrate in Non-Rodent Models

| Species | Dose | Route | Cmax (ng/mL) | Tmax (h) | AUC0-t (µg/L·h) | Bioavailability (%) | Half-life (h) | Reference |

| Beagle Dog | 50 mg (tablet) | Oral | 349.12 ± 78.04 | 0.96 ± 0.33 | 919.88 ± 195.67 | - | ~1.5 | [4][5] |

| Horse | 6 mg/kg | Oral | 2135 (1590-4170) | 0.5 (0.25-0.5) | - | 54 (17-100) | 21.1 min | [6] |

| Rabbit | - | - | - | - | - | - | 0.54-0.96 | [7] |

Note: Significant intersex differences in pharmacokinetic parameters, particularly after oral administration, have been observed in rodents.[1] The site of blood sample collection in rats has also been shown to have a profound impact on the resulting pharmacokinetic parameters.[3][8]

Experimental Protocols

Detailed and standardized experimental protocols are crucial for obtaining reliable and reproducible pharmacokinetic data. The following sections outline typical methodologies employed in the preclinical evaluation of metoprolol tartrate.

Animal Models

-

Rats: Sprague-Dawley (SD) and Wistar rats are commonly used.[1][3][9] DA rats are sometimes used as a model for poor CYP2D6 metabolizers.[10]

-

Mice: CD1 mice have been utilized in pharmacokinetic studies.[1]

-

Dogs: Beagle dogs are a common non-rodent species for pharmacokinetic assessment.[4][5]

-

Rabbits: New Zealand white rabbits have also been used to study metoprolol pharmacokinetics.[7][11]

Drug Administration

-

Oral (PO): Metoprolol tartrate is typically dissolved in a suitable vehicle like normal saline (0.9% NaCl) and administered via oral gavage.[8][12] Doses in rat studies often range from 1 to 5 mg/kg.[3][9]

-

Intravenous (IV): For determining absolute bioavailability and intrinsic clearance, metoprolol tartrate is administered as a bolus injection, often through a cannulated vein (e.g., femoral or jugular).[1][9] Doses in rat studies are typically in the range of 0.5 to 2 mg/kg.[9]

Blood Sampling

-

Serial Sampling: Blood samples are collected at multiple time points post-dose to construct a plasma concentration-time curve. Typical time points include 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, and 12 hours.[8]

-

Sampling Sites: In rats, common blood collection sites include the retro-orbital plexus, jugular vein, saphenous vein, tail vein, and femoral vein.[8] It is critical to note that the sampling site can significantly influence the measured plasma concentrations and derived pharmacokinetic parameters.[3][8]

-

Sample Processing: Blood samples are collected into heparinized tubes and centrifuged to separate the plasma. The plasma is then stored at low temperatures (e.g., -80°C) until analysis.[4]

Bioanalytical Method

-

LC-MS/MS: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most common and sensitive method for the quantification of metoprolol in plasma samples.[4][13]

-

Sample Preparation: Plasma samples are typically prepared using protein precipitation with a solvent like methanol (B129727) or acetonitrile.[4][14] Solid-phase extraction can also be used.[15]

-

Chromatography: A C18 column is frequently used for chromatographic separation.[4]

-

Mass Spectrometry: Detection is achieved using a mass spectrometer in positive ion mode, monitoring specific precursor and product ion transitions for metoprolol and an internal standard.[4][13]

Visualizing Key Processes

To aid in the conceptualization of the complex processes involved in metoprolol's pharmacology and its investigation, the following diagrams have been generated using Graphviz.

Mechanism of Action: β1-Adrenergic Receptor Blockade

Metoprolol is a cardioselective β1-adrenergic receptor antagonist. Its primary mechanism of action involves blocking the effects of catecholamines (e.g., norepinephrine, epinephrine) at these receptors in the heart. This leads to a reduction in heart rate, cardiac output, and blood pressure.[16]

Experimental Workflow for a Preclinical Pharmacokinetic Study

The following diagram illustrates a typical workflow for conducting a pharmacokinetic study of metoprolol tartrate in an animal model.

Metabolic Pathways of Metoprolol

Metoprolol undergoes extensive metabolism, primarily mediated by the cytochrome P450 enzyme CYP2D6.[1][16] The major metabolic pathways include O-demethylation, α-hydroxylation, and oxidative deamination.[17]

Conclusion

The pharmacokinetic profile of metoprolol tartrate in animal models is complex and influenced by a multitude of factors including species, sex, and experimental design. This guide provides a foundational understanding of these aspects, offering a consolidated resource for scientists engaged in the preclinical development of metoprolol or analogous compounds. The provided data tables, detailed protocols, and visual diagrams serve to enhance comprehension and facilitate the design of future non-clinical studies. A thorough understanding of the preclinical pharmacokinetics of metoprolol is indispensable for its successful translation to clinical applications.

References

- 1. tandfonline.com [tandfonline.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Rapid and Sensitive LC-MS/MS Method for the Determination of Metoprolol in Beagle Dog Plasma with a Simple Protein Precipitation Treatment and Its Pharmacokinetic Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Pharmacokinetics and pharmacodynamics of oral and intravenous metoprolol tartrate in clinically healthy horses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Pharmacokinetic and pharmacodynamic modelling of metoprolol in rabbits with liver failure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. actascientific.com [actascientific.com]

- 9. Pharmacokinetics and first-pass elimination of metoprolol in rats: contribution of intestinal first-pass extraction to low bioavailability of metoprolol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Pharmacokinetics and metabolism of metoprolol and propranolol in the female DA and female Wistar rat: the female DA rat is not always an animal model for poor metabolizers of CYP2D6 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. tsijournals.com [tsijournals.com]

- 12. benchchem.com [benchchem.com]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. Determination of metoprolol, and its four metabolites in dog plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. baxterpi.com [baxterpi.com]

- 17. accessdata.fda.gov [accessdata.fda.gov]

Off-Target Effects of Metoprolol Tartrate in Non-Cardiac Tissues: An In-Depth Technical Guide

Introduction: Metoprolol (B1676517) tartrate, a cardioselective β1-adrenergic receptor antagonist, is a widely prescribed medication for the management of cardiovascular diseases, including hypertension, angina pectoris, and heart failure. Its primary therapeutic action is mediated through the blockade of β1-adrenergic receptors in cardiac tissue, leading to a reduction in heart rate, myocardial contractility, and blood pressure. However, the distribution of β1-adrenergic receptors is not confined to the heart; they are also present in various non-cardiac tissues. Consequently, metoprolol tartrate can exert a range of off-target effects, which are of significant interest to researchers, scientists, and drug development professionals. This technical guide provides a comprehensive overview of the off-target effects of metoprolol tartrate in non-cardiac tissues, presenting quantitative data, detailed experimental protocols, and visualizations of the underlying signaling pathways.

Central Nervous System Effects

Metoprolol is a moderately lipophilic compound, which allows it to cross the blood-brain barrier and enter the central nervous system (CNS).[1] This penetration can lead to a variety of CNS-related side effects, including sleep disturbances, fatigue, and, less commonly, hallucinations and depression.[2][3] The incidence and severity of these effects are thought to be related to the degree of lipophilicity of the β-blocker.[4]

Quantitative Data: Central Nervous System Effects

| Parameter | Observation | Study Population | Reference |

| Sleep Disturbances | Significant increase in the incidence of sleep disturbance (p < 0.01) and restless nights (p < 0.05) compared to atenolol (B1665814). | Hypertensive patients with a history of CNS side effects with lipophilic β-blockers. | [2] |

| Number of Awakenings | Metoprolol: 7.2 ± 4.7; Placebo: 3.9 ± 2.7 | Healthy male subjects. | [5] |

| Time of Wakefulness (min) | Metoprolol: 19.5 ± 24.3; Placebo: 9.2 ± 74.5 | Healthy male subjects. | [5] |

| Sleep Quality (PSQI Score) | Worsened global Pittsburgh Sleep Quality Index (PSQI) score. | Patients with stage 1 hypertension. | [6] |

Experimental Protocols: Assessment of CNS Effects

Polysomnography: This method was used to objectively measure sleep continuity, including the number of awakenings and total wake time.[5] Participants' sleep was monitored overnight in a laboratory setting, with electrodes placed to record brain waves (EEG), eye movements (EOG), and muscle activity (EMG).

Psychiatric Questionnaires: Standardized questionnaires, such as the 30-item psychiatric questionnaire and the Pittsburgh Sleep Quality Index (PSQI), were used to subjectively assess changes in psychological status, sleep quality, and the incidence of CNS side effects like nightmares and hallucinations.[2][6] These questionnaires were typically administered before and after treatment periods in a controlled clinical trial setting.

Signaling Pathway: Metoprolol's Action in the CNS

Metoprolol's CNS effects are primarily due to its blockade of β1-adrenergic receptors in the brain. These receptors are involved in the regulation of mood, sleep, and cognitive function. By antagonizing these receptors, metoprolol can disrupt the normal signaling of catecholamines like norepinephrine, leading to the observed side effects.

Caption: Metoprolol crosses the blood-brain barrier and blocks β1-adrenergic receptors in the CNS.

Respiratory Effects

Although metoprolol is a β1-selective antagonist, this selectivity is not absolute, especially at higher doses. It can exert some inhibitory effects on β2-adrenergic receptors, which are predominantly located in the bronchial smooth muscle of the lungs. Blockade of these receptors can lead to bronchoconstriction, particularly in individuals with pre-existing respiratory conditions such as asthma or chronic obstructive pulmonary disease (COPD).[7][8]

Quantitative Data: Respiratory Effects

| Parameter | Observation | Study Population | Reference |

| Forced Expiratory Volume in 1 second (FEV1) | Mean reduction of 6.9% with cardioselective beta-blockers. One in eight patients experienced a clinically significant fall of ≥20%. | Patients with respiratory conditions. | [8] |

| Logarithmic FEV1 | Metoprolol was associated with a 0.039 greater decrease from baseline to day 28 compared to placebo. | Patients with COPD. | [6] |

| Forced Vital Capacity (FVC) | Metoprolol group had a significantly greater decrease from baseline to days 14 and 28 compared to placebo. | Patients with COPD. | [6] |

Experimental Protocols: Assessment of Respiratory Effects

Spirometry: This is the standard method for assessing lung function.[9] It involves measuring the volume and/or flow of air that an individual can inhale and exhale. Key parameters measured include Forced Expiratory Volume in 1 second (FEV1) and Forced Vital Capacity (FVC). In clinical trials, spirometry is performed before and after drug administration to assess for any changes in airway function.[10][11]

Impulse Oscillometry (IOS) and Body Plethysmography: These are alternative techniques for assessing pulmonary function that do not require forced expiration.[10] IOS measures airway resistance and reactance, while plethysmography measures airway resistance and conductance, as well as lung volumes. These methods can be more sensitive than spirometry for detecting subtle changes in airway mechanics.[12]

Signaling Pathway: Metoprolol-Induced Bronchoconstriction

The unintended blockade of β2-adrenergic receptors in the lungs by metoprolol is the primary mechanism behind its respiratory side effects. These receptors, when stimulated by catecholamines, lead to bronchodilation. Metoprolol's antagonism of these receptors prevents this relaxation, resulting in bronchoconstriction.

Caption: Partial blockade of β2-adrenergic receptors by metoprolol can lead to bronchoconstriction.

Metabolic Effects

Metoprolol has been shown to have several off-target effects on metabolic processes, most notably on insulin (B600854) sensitivity and glucose metabolism. These effects are of particular concern for patients with or at risk of developing type 2 diabetes.

Quantitative Data: Metabolic Effects

| Parameter | Observation | Study Population | Reference |

| Insulin Sensitivity | 14% decrease in insulin sensitivity. | Non-diabetic hypertensive patients. | [13] |

| Glucose Uptake | Decreased from 5.6 to 4.5 mg/kg/min. | Hypertensive patients. | [4] |

| Fasting Blood Glucose | Rose by 1.0-1.5 mmol/l (18-27 mg/100 ml). | Hypertensive diabetic patients. | [14] |

| HbA1c | Increase reported following metoprolol treatment. | Patients with type 2 diabetes and hypertension. | [15] |

Experimental Protocols: Assessment of Metabolic Effects

Hyperinsulinemic-Euglycemic Clamp: This is considered the "gold standard" for measuring insulin sensitivity.[1][16] The protocol involves a primed-continuous infusion of insulin to achieve a hyperinsulinemic state, while a variable glucose infusion is administered to maintain euglycemia (normal blood glucose levels). The rate of glucose infusion required to maintain euglycemia is a direct measure of insulin-mediated glucose disposal and thus insulin sensitivity.[15][17][18]

Intravenous Glucose Tolerance Test (IVGTT): This test involves the intravenous administration of a glucose bolus, followed by frequent blood sampling to measure glucose and insulin concentrations over time.[2] Mathematical models are then used to calculate insulin sensitivity and secretion.

Homeostasis Model Assessment (HOMA): This is a simpler method for estimating insulin resistance from fasting glucose and insulin levels.[2]

Signaling Pathway: Metoprolol's Impact on Insulin Sensitivity

The precise mechanism by which metoprolol impairs insulin sensitivity is not fully elucidated but is thought to involve the blockade of β1-adrenergic receptors in various tissues, including adipose tissue and skeletal muscle. This can lead to reduced lipolysis and altered glucose uptake and utilization, contributing to insulin resistance.

References

- 1. mmpc.org [mmpc.org]

- 2. CNS-related side-effects with metoprolol and atenolol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Metoprolol-Associated Central Nervous System Complications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Beta-blockers and central nervous system side effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ahajournals.org [ahajournals.org]

- 6. Impact of beta-blockers on sleep in patients with mild hypertension: a randomized trial between nebivolol and metoprolol [pubmed.ncbi.nlm.nih.gov]

- 7. Redirecting [linkinghub.elsevier.com]

- 8. jnm.snmjournals.org [jnm.snmjournals.org]

- 9. Pulmonary Function Testing: Spirometry, Lung Volume Determination, Diffusing Capacity of Lung for Carbon Monoxide [emedicine.medscape.com]

- 10. Measuring bronchodilation in COPD clinical trials - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 2024.sci-hub.se [2024.sci-hub.se]

- 12. scilit.com [scilit.com]

- 13. ahajournals.org [ahajournals.org]

- 14. ClinicalTrials.gov [clinicaltrials.gov]

- 15. academic.oup.com [academic.oup.com]

- 16. researchgate.net [researchgate.net]

- 17. vmmpc.org [vmmpc.org]

- 18. Protocol for the hyperinsulinemic euglycemic clamp to measure glucose kinetics in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

Metoprolol Tartrate's Role in Modulating Sympathetic Nervous System Activity: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanisms by which metoprolol (B1676517) tartrate, a cardioselective beta-1 adrenergic receptor antagonist, modulates the activity of the sympathetic nervous system (SNS). The guide delves into the core pharmacological actions, presents quantitative data from key studies, details experimental protocols for assessing its effects, and visualizes the intricate signaling pathways involved.

Core Mechanism of Action

Metoprolol tartrate is a beta-1 selective adrenergic receptor blocker that competitively inhibits the effects of catecholamines, such as norepinephrine (B1679862) and epinephrine (B1671497), primarily at the beta-1 receptors located in the heart muscle.[1][2][3] This selective blockade is the cornerstone of its therapeutic effects. Under normal physiological conditions, the binding of catecholamines to beta-1 receptors initiates a signaling cascade that increases heart rate, myocardial contractility, and cardiac output.[2] Metoprolol, by occupying these receptor sites without activating them, attenuates this sympathetic drive on the heart.[4]

The primary mechanisms through which metoprolol modulates the sympathetic nervous system include:

-

Cardiac Beta-1 Receptor Blockade: This is the most direct mechanism, leading to a reduction in heart rate (negative chronotropy) and contractility (negative inotropy), thereby decreasing myocardial oxygen demand.[2][5]

-

Reduction of Central Sympathetic Outflow: Evidence suggests that metoprolol can cross the blood-brain barrier and exert effects on the central nervous system, leading to a decrease in sympathetic outflow from the brain to the peripheral vasculature.[6][7][8] This central effect contributes to its antihypertensive properties.

-

Inhibition of Renin Release: Beta-1 receptors are also present in the kidneys, and their stimulation promotes the release of renin, an enzyme involved in the renin-angiotensin-aldosterone system (RAAS) which regulates blood pressure. By blocking these receptors, metoprolol can suppress renin activity, contributing to a reduction in blood pressure.[1][3]

While highly selective for beta-1 receptors at lower doses, this selectivity can diminish at higher concentrations, leading to the blockade of beta-2 receptors in the bronchial and vascular musculature.[1] Metoprolol lacks intrinsic sympathomimetic activity, meaning it does not partially activate the beta-receptors it blocks.[1]

Quantitative Effects on Sympathetic Nervous System Markers

The modulatory effects of metoprolol tartrate on the sympathetic nervous system have been quantified in numerous studies using various physiological markers. This section summarizes key quantitative data on its impact on muscle sympathetic nerve activity (MSNA), plasma catecholamine levels, and heart rate variability (HRV).

Muscle Sympathetic Nerve Activity (MSNA)

Microneurography allows for the direct recording of sympathetic nerve traffic to skeletal muscle, providing a precise measure of central sympathetic outflow.

| Study Population | Intervention | Change in MSNA (bursts/min) | Change in MSNA (bursts/100 heart beats) | Reference |

| Patients with Dilated Cardiomyopathy (n=6) | Long-term metoprolol (mean 20 months, 45.8 mg/d) | ↓ 50% (from 49.2 to 24.5) | ↓ from 51 to 37.5 | [6] |

| Patients with Essential Hypertension | Long-term metoprolol | ↓ (p < 0.05 vs. control) | Not Reported | [8][9] |

| Hypertensive Humans (n=8) | Acute intravenous metoprolol | ↑ | Not Reported | [10] |

| Healthy Volunteers (n=11) | Acute atenolol (B1665814) (another beta-blocker) | ↑ 42% (from 18 to ~25.5) | Not Reported | [11] |

Note: Acute administration of beta-blockers can paradoxically increase MSNA, potentially as a reflex response to changes in cardiac output or central effects, while long-term treatment is associated with a reduction in sympathetic outflow.[8][9][10][11]

Plasma Catecholamine Levels

Plasma concentrations of norepinephrine and epinephrine are commonly used as biochemical markers of sympathetic activity.

| Study Population | Intervention | Change in Plasma Norepinephrine (NE) | Change in Plasma Epinephrine (EPI) | Reference |

| Healthy Young Men (n=11) | Single oral dose of 50 mg metoprolol | ↑ across most experimental conditions | No consistent effect | [12] |

| Patients with Acute Myocardial Infarction (n=20) | Intravenous metoprolol | ↑ at 1 hour | ↑ at 1 hour | [13] |

Note: Acute beta-blockade can lead to an increase in plasma norepinephrine levels.[12][13] This is thought to be due to a combination of factors, including a reflex increase in sympathetic firing and reduced clearance of norepinephrine from the synaptic cleft.

Heart Rate Variability (HRV)

HRV analysis provides insights into the autonomic nervous system's modulation of the heart.

| Study Population | Intervention | Change in Low-Frequency (LF) Power | Change in High-Frequency (HF) Power | Reference |

| Healthy Volunteers (n=11) | Acute atenolol (another beta-blocker) | ↓ 44% (normalized units) | ↑ 163% (normalized units) | [11] |